BENGHE Foundational & Exploratory

Check Availability & Pricing

AMG-208: A Technical Guide to its Target Profile
and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Amg-208

Cat. No.: B1684691

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-208 is a potent, orally bioavailable small molecule inhibitor targeting the c-Met and RON
receptor tyrosine kinases. Dysregulation of the c-Met signaling pathway, primarily through
amplification or mutation, is implicated in the pathogenesis and progression of numerous
human cancers. This technical guide provides an in-depth overview of the target profile and
selectivity of AMG-208, summarizing key preclinical data. It includes quantitative data on its
inhibitory activity, detailed experimental methodologies for relevant assays, and visual
representations of the targeted signaling pathways and experimental workflows.

Target Profile

AMG-208 is characterized as a highly selective dual inhibitor of c-Met (hepatocyte growth
factor receptor) and RON (recepteur d'origine nantaise), two closely related receptor tyrosine
kinases.[1] The primary mechanism of action of AMG-208 is the inhibition of the kinase activity
of these receptors, thereby blocking downstream signaling pathways involved in cell
proliferation, survival, migration, and invasion.[1]

Primary Targets: c-Met and RON

The primary targets of AMG-208 are the c-Met and RON kinases. It has been shown to
potently inhibit c-Met with an IC50 value of 9 nM in cell-free assays.[1][2]
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Selectivity Profile

Preclinical studies have demonstrated that AMG-208 exhibits selectivity for c-Met and RON. At
higher concentrations, it has also been shown to inhibit Vascular Endothelial Growth Factor
Receptor 2 (VEGFR2).[3] A summary of the inhibitory activity of AMG-208 against key kinases
is presented in Table 1.

Quantitative Data

The inhibitory potency of AMG-208 has been quantified in both biochemical and cell-based

assays.
Target Assay Type IC50 (nM) Reference(s)
c-Met Cell-free kinase assay 9 [1112]
c-Met Cell-free kinase assay 5.2 [3]

HGF-mediated c-Met

. PC3 cells 46 [1]
phosphorylation

VEGFR2 Cell-free kinase assay 112 [3]

Table 1: Inhibitory
Activity of AMG-208

Signaling Pathways

AMG-208 exerts its therapeutic effect by inhibiting the downstream signaling cascades initiated
by c-Met and RON activation. Upon ligand binding (HGF for c-Met, MSP for RON), these
receptors dimerize and autophosphorylate, creating docking sites for various adaptor proteins
and signaling molecules.

c-Met and RON Downstream Signaling

The activation of c-Met and RON initiates several key signaling pathways, including:

« RAS/MAPK Pathway: This pathway is crucial for cell proliferation and is activated through
the recruitment of GRB2 and SOS to the phosphorylated receptor, leading to RAS activation
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and subsequent signaling through RAF, MEK, and ERK.

PI3K/Akt Pathway: This pathway is a major driver of cell survival and is initiated by the
binding of the p85 subunit of PI3K to the activated receptor, leading to the activation of Akt.

STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins can be
directly recruited to the activated receptors, leading to their phosphorylation, dimerization,
and translocation to the nucleus to regulate gene expression related to cell survival and
proliferation.

Src and FAK: These non-receptor tyrosine kinases can also be activated downstream of c-
Met and RON, playing roles in cell motility and invasion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact
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Our mission is to be the trusted global source of Hastl
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